Ethyl 5-methylpyrimidine-2-carboxylate
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Overview
Description
Ethyl 5-methylpyrimidine-2-carboxylate is an organic compound with the molecular formula C8H10N2O2 It belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methylpyrimidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrimidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the ethyl ester.
Another method involves the cyclization of appropriate precursors. For example, the reaction of ethyl cyanoacetate with formamide under basic conditions can yield this compound through a cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products include alcohols or alkanes.
Substitution: The major products are various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 5-methylpyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-methylpyrimidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule. For example, in drug development, it may bind to a receptor or enzyme active site, modulating its activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-methylpyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:
- Ethyl 4-methylpyrimidine-2-carboxylate
- Ethyl 6-methylpyrimidine-2-carboxylate
- Ethyl 5-ethylpyrimidine-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The position and nature of the substituents can affect the compound’s ability to interact with molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 5-methylpyrimidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-9-4-6(2)5-10-7/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIFEZSNKQPNAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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